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2-(4-Aminophenoxy)naphthalene

Cat. No.: B1306909
CAS No.: 71311-83-6
M. Wt: 235.28 g/mol
InChI Key: FLSZEMCAUKGBBK-UHFFFAOYSA-N
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Description

Significance of Aromatic Amines in Contemporary Chemical Science

Aromatic amines are crucial in organic chemistry due to their versatile reactivity. wisdomlib.orgnumberanalytics.com They are integral to the synthesis of numerous complex molecules and materials. numberanalytics.com Their unique electronic and structural properties make them valuable building blocks in medicinal chemistry and materials science. fiveable.me For instance, they are used in the production of azo dyes and have applications in the agrochemical industry for synthesizing certain herbicides and pesticides. numberanalytics.comfiveable.me The ability of the amino group to interact with the aromatic system influences the compound's basicity and reactivity, setting them apart from aliphatic amines. youtube.com

Naphthalene (B1677914) Derivatives in Advanced Chemical Systems

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, and its derivatives are significant in various scientific fields. ijrpr.com They are used to create a wide array of chemicals, including dyes, resins, and solvents. wikipedia.org Naphthalene derivatives are particularly important in the development of high-performance polymers due to the rigidity and thermal stability conferred by the naphthalene moiety. aidic.it The introduction of naphthalene units into polymer backbones can enhance properties such as thermal resistance and mechanical strength. aidic.itresearchgate.net Research into naphthalene derivatives is also active in medicinal chemistry, with some derivatives showing potential as therapeutic agents. thieme-connect.comekb.eg

Specific Research Context of 2-(4-Aminophenoxy)naphthalene within Advanced Aromatic Amine Chemistry

This compound is an aromatic diamine that has garnered interest in the field of polymer chemistry. It serves as a monomer for the synthesis of high-performance polymers like polyimides and polyamides. acs.orgosti.gov The incorporation of the phenoxy-naphthalene structure into polymer chains is a strategy to impart desirable properties such as improved solubility, processability, and high thermal stability. acs.org The flexible ether linkage and the rigid naphthalene group in its structure provide a unique combination of properties to the resulting polymers. acs.orggoogle.com

The synthesis of this compound typically involves the reduction of the corresponding nitroaromatic compound. researchgate.net This diamine is then used in polycondensation reactions with various dianhydrides or dicarboxylic acids to produce polymers with specific characteristics. acs.orgosti.gov

Overview of Key Research Areas for this compound

The primary area of research for this compound is in the synthesis and characterization of novel polyimides and other high-performance polymers. acs.orgosti.gov Researchers have focused on creating polymers with enhanced thermal stability, mechanical properties, and solubility for various applications.

Key Research Findings for Polymers Derived from this compound:

A significant body of research has been dedicated to synthesizing polyimides from this compound and various aromatic tetracarboxylic dianhydrides. These studies have consistently produced polymers with high thermal stability and good mechanical properties. For instance, polyimides derived from 2,3-bis(4-aminophenoxy)naphthalene exhibited 10% weight loss temperatures in the range of 523–578 °C in nitrogen and 518–569 °C in air, indicating excellent thermal resistance. osti.gov The resulting polyimide films are often transparent, flexible, and tough. researchgate.net

The solubility of these polyimides can be tailored by selecting different dianhydrides. For example, the polyimide derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) was found to be readily soluble in polar aprotic solvents. researchgate.net This improved solubility is a crucial factor for the practical application of these polymers in coatings and films. acs.org

The mechanical properties of polyimides based on this compound derivatives are also noteworthy. Films of these polymers have shown tensile moduli between 1.5 and 2.3 GPa and tensile strengths ranging from 105 to 124 MPa. researchgate.net

Below is a data table summarizing the properties of some polyimides synthesized from a derivative, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON).

Dianhydride UsedInherent Viscosity (dL/g)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temperature (°C)10% Weight Loss Temp. (°C, in N2)
PMDA3.311242.37-563
BTDA1.601051.522295558
ODPA2.151182.115273560
6FDA1.881101.810255543

Data sourced from a study on polyimides from 2,6-bis(4-aminophenoxy)naphthalene and various aromatic tetracarboxylic dianhydrides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B1306909 2-(4-Aminophenoxy)naphthalene CAS No. 71311-83-6

Properties

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IUPAC Name

4-naphthalen-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZEMCAUKGBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393853
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71311-83-6
Record name 2-(4-Aminophenoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 4 Aminophenoxy Naphthalene

Advanced Synthetic Routes

Advanced synthetic strategies for 2-(4-aminophenoxy)naphthalene focus on efficient and selective chemical transformations. These routes are designed to maximize yield and purity while minimizing reaction steps and by-product formation.

Reduction of Corresponding Nitroaromatics: Hydrazine (B178648) Monohydrate and Catalytic Palladium Systems

A prevalent and highly effective method for the synthesis of this compound is the reduction of its nitroaromatic precursor, 2-(4-nitrophenoxy)naphthalene (B1361899). This transformation is commonly achieved through catalytic transfer hydrogenation, a technique that offers advantages in terms of safety and selectivity over traditional hydrogenation using hydrogen gas.

The system comprising hydrazine monohydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst is particularly noteworthy. organic-chemistry.orgnih.gov This method is recognized for its efficiency in selectively reducing nitro groups without affecting other potentially reducible functionalities, such as halogens, under controlled conditions. organic-chemistry.org The reaction is typically carried out by refluxing the nitroaromatic substrate with hydrazine monohydrate in a suitable solvent, such as methanol (B129727), in the presence of a catalytic amount of Pd/C. organic-chemistry.org The palladium catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group, leading to the formation of the corresponding aniline (B41778) derivative. This heterogeneous catalytic system also allows for the straightforward recovery and potential recycling of the palladium catalyst. organic-chemistry.org

Table 1: Key Features of Hydrazine/Pd-C Reduction System

FeatureDescription
Hydrogen Donor Hydrazine Monohydrate
Catalyst Palladium on Carbon (Pd/C)
Selectivity High for nitro group reduction
Advantages Avoids the use of high-pressure hydrogen gas, good functional group tolerance

Alkylation-Reduction Strategies

Alkylation-reduction strategies offer a two-step approach to the synthesis of this compound. This method involves the initial formation of the ether linkage through a nucleophilic aromatic substitution reaction, followed by the reduction of the nitro group.

The first step typically involves the reaction of 2-naphthol (B1666908) with a suitable p-substituted nitrobenzene, such as p-chloronitrobenzene or p-fluoronitrobenzene, in the presence of a base. The base, often potassium carbonate, deprotonates the hydroxyl group of 2-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the electron-deficient aromatic ring of the p-halonitrobenzene, displacing the halide to form 2-(4-nitrophenoxy)naphthalene. This type of reaction is a classic example of nucleophilic aromatic substitution.

The subsequent reduction of the intermediate nitro compound, 2-(4-nitrophenoxy)naphthalene, to this compound can be accomplished using various reducing agents, including the previously mentioned hydrazine/Pd-C system, or other standard methods for nitro group reduction.

Multistep Synthesis from Dihydroxynaphthalene and p-Chloronitrobenzene

A more complex, multistep synthetic route can be envisioned starting from a dihydroxynaphthalene isomer, such as 2,3-dihydroxynaphthalene (B165439), and p-chloronitrobenzene. Industrially, dihydroxynaphthalenes can be produced from naphthalene (B1677914) via sulfonation followed by alkali fusion. epo.org

In a hypothetical pathway, selective mono-alkylation of one of the hydroxyl groups of the dihydroxynaphthalene with p-chloronitrobenzene would be the crucial first step. This would be followed by the protection of the remaining hydroxyl group, reduction of the nitro group to an amine, and finally, deprotection of the second hydroxyl group. The initial selective alkylation would be challenging due to the similar reactivity of the two hydroxyl groups and would likely require carefully controlled reaction conditions to minimize the formation of the bis-alkylated product.

Precursor Synthesis and Intermediate Characterization

The successful synthesis of this compound is critically dependent on the efficient preparation and purification of its precursors, particularly the nitroaromatic intermediates.

Synthesis of 2,3-bis(4-nitrophenoxy)naphthalene

The synthesis of related compounds such as 2,3-bis(4-nitrophenoxy)naphthalene involves the reaction of 2,3-dihydroxynaphthalene with two equivalents of a p-halonitrobenzene in the presence of a base. This symmetrical diether can be characterized by various analytical techniques to confirm its structure and purity. PubChem provides basic information on this compound, including its molecular formula (C22H14N2O6) and structure. nih.gov

Synthesis of Nitroaromatic Precursors

The primary nitroaromatic precursor for the synthesis of this compound is 2-(4-nitrophenoxy)naphthalene. This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 2-naphthol and p-chloronitrobenzene. The reaction is generally facilitated by a base, such as potassium carbonate, in a polar aprotic solvent. The structure and properties of 2-(4-nitrophenoxy)naphthalene are documented in chemical databases. epa.gov

The synthesis of other substituted nitronaphthalenes can be achieved through the direct nitration of naphthalene or its derivatives. google.com However, this approach often leads to a mixture of isomers, necessitating separation and purification steps.

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired amine. The efficiency and yield of this process are highly dependent on carefully optimized reaction conditions, including temperature, solvent, and catalyst systems.

Temperature and Solvent Effects

The choice of solvent and reaction temperature is critical in the synthesis of diaryl ethers. Polar aprotic solvents are often employed to facilitate the nucleophilic substitution reaction. For instance, in the synthesis of related bis(phenoxy)naphthalene structures, solvents like N,N-dimethylacetamide (DMAc) are commonly used. acs.org The temperature must be high enough to overcome the activation energy of the reaction but controlled to prevent side reactions or degradation of the product.

In a study optimizing the synthesis of other naphthalene derivatives, various organic solvents were screened, with the highest yields often obtained under neat (solvent-free) conditions or in high-boiling point solvents like toluene (B28343). researchgate.net The effect of temperature is also pronounced; for example, a reaction investigated at various temperatures found that 110 °C provided the best results, with lower or higher temperatures leading to diminished yields. researchgate.net This highlights the necessity of empirical determination of the optimal temperature for each specific synthetic pathway.

Interactive Table: Effect of Solvents and Temperature on Yield (Illustrative Example) This table illustrates the general principle of optimizing reaction conditions, based on findings for a related multi-component reaction involving a naphthalene precursor. researchgate.net

Catalyst Selection and Loading

Catalysts play a crucial role in both the formation of the ether bond and the subsequent reduction of the nitro group. The initial nucleophilic substitution is often facilitated by a base, such as potassium carbonate. acs.org For the reduction of the intermediate nitro compound to the final amine, catalytic hydrogenation is a common and efficient method. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often in conjunction with a hydrogen source like hydrazine. tandfonline.com

The selection of the right catalyst is paramount for achieving high yields. In studies of similar complex organic syntheses, a range of catalysts were screened to identify the most effective one. researchgate.net For example, catalysts such as In(OTf)₃, p-TsOH, H₂SO₄, FeCl₃, Sc(OTf)₃, and InCl₃ were evaluated, with In(OTf)₃ demonstrating superior performance in that specific reaction. researchgate.net Running the reaction without a catalyst often results in very low to no product formation. researchgate.net Catalyst loading is another variable that requires optimization to ensure reaction completion without being wasteful or causing unwanted side reactions.

Interactive Table: Catalyst Screening for Optimal Yield (Illustrative Example) This table demonstrates the process of catalyst selection for a related naphthalene synthesis, showing the significant impact of the catalyst on product yield. researchgate.net

Isolation and Purification Techniques for Research-Grade Material

Obtaining high-purity, research-grade this compound requires effective isolation and purification methods. After the reaction is complete, the crude product is typically isolated by precipitation or extraction. A common technique involves pouring the reaction mixture into a non-solvent, such as methanol or water, to precipitate the crude product, which is then collected by filtration. acs.org

Recrystallization is a powerful technique for purifying the solid product. The choice of solvent is critical for successful recrystallization. For instance, the crude product of 2,3-bis(4-aminophenoxy)naphthalene was effectively purified by recrystallization from glacial acetic acid to yield yellow needles, while another analogue was recrystallized from ethanol (B145695) to give white needles. acs.org In the synthesis of 2,6-bis(4-aminophenoxy)naphthalene, the final product was obtained as colorless crystals upon cooling the reaction mixture. researchgate.net For removing more persistent impurities, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system is a standard and effective method.

Derivatization Strategies and Analogue Synthesis

The fundamental synthetic route to this compound can be adapted to create a wide array of derivatives and isomers, which are valuable as monomers for high-performance polymers or as scaffolds in medicinal chemistry.

Formation of Ether-Linked Aromatic Amine Derivatives

The synthesis of ether-linked aromatic amines is a versatile process. acs.org By systematically varying the starting materials—the hydroxyl-containing naphthalene precursor and the halogenated nitroaromatic compound—a diverse library of derivatives can be generated. For example, using different dihydroxynaphthalenes or substituted p-chloronitrobenzenes allows for the introduction of various functional groups or the alteration of the linkage positions on the aromatic rings. This strategy has been employed to prepare a range of bis(aminophenoxy) compounds containing naphthalene, phenyl, and cyclohexane (B81311) segments. tandfonline.com

Synthesis of Naphthalene-Based Diamine Isomers

The general synthetic methodology is readily applicable to the production of various isomers of (aminophenoxy)naphthalene. The specific isomer is determined by the choice of the dihydroxynaphthalene starting material.

1-(4-aminophenoxy)naphthalene : This isomer can be synthesized via the reaction of 1-naphthol (B170400) with p-chloronitrobenzene in the presence of a base like potassium carbonate, followed by the reduction of the resulting nitro-intermediate. acs.org

2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) : This diamine is prepared from 2,6-dihydroxynaphthalene (B47133) and p-chloronitrobenzene. The subsequent dinitro compound is reduced, for example, using Pd/C as a catalyst, to yield the final diamine product. researchgate.net This monomer is used in the synthesis of novel aromatic polyimides. researchgate.net

1,4-bis(4-aminophenoxy)naphthalene : The synthesis of this isomer and its use in polyimides has also been reported. amanote.com It is prepared analogously, starting from 1,4-dihydroxynaphthalene, which is reacted with p-chloronitrobenzene and subsequently reduced to the diamine.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-Aminophenoxy)naphthalene, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure. The compound was notably synthesized and characterized using elemental analysis, FTIR, NMR, and mass spectrometry, confirming its molecular structure rsc.org.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct chemical environments of its protons. The spectrum is typically divided into two main regions: the aromatic region, where protons attached to the benzene (B151609) and naphthalene (B1677914) rings resonate, and the upfield region, which would contain the amine (NH₂) protons.

The protons on the aminophenoxy group exhibit a characteristic AA'BB' system, appearing as two distinct doublets, typical for a 1,4-disubstituted benzene ring. The seven protons of the naphthalene ring system produce a more complex pattern of multiplets due to intricate spin-spin coupling. The chemical shifts are influenced by the electron-donating effect of the amino group and the electron-withdrawing nature of the ether linkage. The amine protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

A detailed assignment of these signals is crucial for structural confirmation. While specific experimental values for this compound are reported in dedicated studies, a representative analysis based on established principles is presented below rsc.org.

Table 1: Representative ¹H NMR Signal Assignments for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency. The data below is illustrative.)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₂', H₆' (Phenoxy)~6.90Doublet~8.8
H₃', H₅' (Phenoxy)~6.80Doublet~8.8
Naphthalene Protons~7.10 - 7.90Multiplet-
NH₂ (Amine)~3.50 - 5.00Broad Singlet-

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom produces a single peak. The molecule contains 16 carbon atoms, but due to symmetry in the phenoxy group, fewer than 16 signals may be observed.

The chemical shifts are highly informative:

Aromatic Carbons: The carbons of the two aromatic rings typically resonate in the range of 110-160 ppm.

Ether Linkage: The carbons directly bonded to the ether oxygen (C-2 of the naphthalene ring and C-1' of the phenoxy ring) are deshielded and appear at lower field (higher ppm values) within the aromatic region.

Amino Group: The carbon attached to the amino group (C-4') is shielded by its electron-donating effect and appears at a relatively higher field (lower ppm) compared to other substituted aromatic carbons.

The specific assignment of each carbon signal is confirmed through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments.

Table 2: Representative ¹³C NMR Signal Assignments for this compound (Note: Specific chemical shifts (δ) are dependent on the solvent and spectrometer frequency. The data below is illustrative.)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (if applicable)Not Present
C-O (Aromatic Ether)~150 - 155
C-N (Aromatic Amine)~140 - 145
Aromatic CH~115 - 130
Quaternary Aromatic C~125 - 135

To resolve ambiguities from overlapping signals in 1D spectra and to definitively establish the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton networks within the naphthalene and phenoxy rings. This is indispensable for assigning the complex multiplets of the naphthalene system. nih.gov

These 2D experiments, often used in conjunction with heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), the aromatic ether (Ar-O-Ar), and the aromatic rings.

Amine (N-H) Stretching: A primary amine typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Ether (C-O-C) Stretching: The aromatic ether linkage is characterized by a strong, prominent band corresponding to the asymmetric C-O-C stretch, typically appearing in the 1200-1270 cm⁻¹ region. A weaker symmetric stretching band may be observed near 1020-1075 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations from the aromatic rings are also evident. Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. copernicus.org Aromatic C=C ring stretching vibrations produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aromatic C=C Ring Stretch1450 - 1600Medium-Sharp
Asymmetric C-O-C Stretch1200 - 1270Strong
C-N Stretch1250 - 1340Medium

The presence of the N-H bonds of the primary amine group allows for intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of one molecule can act as a hydrogen bond donor to an electronegative atom, such as the ether oxygen or the nitrogen of a neighboring molecule rsc.org. This interaction has a distinct effect on the IR spectrum.

When hydrogen bonding occurs, the N-H stretching vibrations are affected. The absorption bands shift to lower frequencies (lower wavenumber) and become broader and more intense compared to the spectrum of a dilute solution where such interactions are minimized. The magnitude of this shift provides insight into the strength of the hydrogen bonding network within the sample. Studies on similar aromatic amines have utilized IR spectroscopy to confirm and characterize these crucial intermolecular forces rsc.org.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, it provides critical information regarding the compound's molecular weight and the composition of its fragments, which are formed through controlled ionization and subsequent cleavage.

Molecular Ion Determination and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak (M⁺˙) is of paramount importance as it typically corresponds to the molecular weight of the analyte. For this compound (C₁₆H₁₃NO), the monoisotopic mass is 235.10 g/mol . Therefore, the mass spectrum is expected to exhibit a prominent molecular ion peak at an m/z value of 235. The stability of the fused aromatic naphthalene system and the benzene ring contributes to the significant intensity of this peak.

The fragmentation pattern provides a roadmap to the molecule's structure. Following ionization, the molecular ion undergoes cleavage at its weakest bonds. For this compound, the most probable fragmentation pathways are initiated by the cleavage of the ether linkage (C-O bond), which is a common fragmentation site in ethers.

Plausible Fragmentation Pathways:

Ether Bond Cleavage: The C-O-C bond can cleave in two ways:

Cleavage can result in the formation of a naphthyloxy radical and an aminophenyl cation, or more likely, through rearrangement, a fragment corresponding to the aminophenol radical cation at m/z 109.

Alternatively, cleavage can lead to the formation of a stable naphthyl cation at m/z 127 and an aminophenoxy radical. The peak at m/z 127, corresponding to the C₁₀H₇⁺ fragment, is expected to be significant due to the stability of the naphthalene ring system.

Further Fragmentation: The initial fragments can undergo further decomposition. The naphthyl cation (m/z 127) can lose acetylene (C₂H₂) to yield a fragment at m/z 101.

The table below outlines the expected major fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. chemicalbook.com

Electronic Transitions and Absorption Maxima in Various Solvents

The structure of this compound contains extensive chromophores, namely the naphthalene and benzene ring systems, which are rich in π-electrons. It also possesses auxochromes in the form of the amino (-NH₂) and ether (-O-) groups, which have non-bonding electrons (n-electrons). Consequently, the UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings. Due to the extended conjugation of the naphthalene system, these transitions are expected at longer wavelengths compared to benzene. shimadzu.com

n → π* Transitions: These are lower-intensity absorptions resulting from the promotion of non-bonding electrons from the nitrogen of the amino group and the oxygen of the ether group to π* anti-bonding orbitals of the aromatic rings.

The position of the absorption maxima (λ_max) is sensitive to the solvent environment. Changing the polarity of the solvent can shift these peaks.

Polar Solvents (e.g., ethanol (B145695), methanol (B129727), water) can interact with the solute through hydrogen bonding. This typically causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. gdckulgam.edu.in

Non-polar Solvents (e.g., hexane, cyclohexane) result in a spectrum that closely resembles the gaseous state, often preserving more of the fine vibrational structure of the absorption bands. gdckulgam.edu.in

The choice of solvent is critical, and it must be transparent in the wavelength range being studied. gdckulgam.edu.insigmaaldrich.com The table below lists common solvents used in UV-Vis spectroscopy and their respective UV cutoff wavelengths.

Hypochromic and Hyperchromic Effects in DNA Interaction Studies

UV-Vis spectroscopy is a powerful tool for investigating the binding of small molecules to DNA. researchgate.netnih.gov When a molecule like this compound interacts with the DNA double helix, changes in its absorption spectrum can be observed. These changes are typically characterized as hypochromic or hyperchromic effects.

Hypochromism: A decrease in molar absorptivity. This effect is commonly observed when a molecule binds to DNA via intercalation. Intercalation involves the insertion of the planar aromatic part of the molecule (the naphthalene ring) between the base pairs of the DNA. This close interaction constrains the electronic states of the chromophore, leading to a decrease in absorption intensity. researchgate.net This phenomenon arises from the π-π stacking interactions between the aromatic system of the compound and the DNA base pairs. researchgate.net

Hyperchromism: An increase in molar absorptivity. This effect can occur if the binding of the molecule causes damage or conformational changes to the DNA double helix. ut.ac.ir

To study these effects, a UV-Vis titration experiment is performed. A solution of this compound at a fixed concentration is titrated with increasing amounts of a DNA solution. The UV-Vis spectrum is recorded after each addition. A consistent decrease in the intensity of the π → π* transition band would suggest a hypochromic effect, providing strong evidence for an intercalative binding mode.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Crystal System and Space Group Determination

The diffraction pattern produced by the crystal is unique and directly related to the internal arrangement of its atoms. Analysis of the positions and intensities of the diffracted spots allows for the determination of the unit cell—the basic repeating structural unit of the crystal.

The key parameters derived from an SCXRD experiment include:

Crystal System: The classification of the crystal based on the symmetry of its unit cell. There are seven crystal systems: cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, and trigonal. Naphthalene-based compounds frequently crystallize in the monoclinic system. mdpi.com

Space Group: This provides a more detailed description of the crystal's symmetry, including all symmetry elements (e.g., rotation axes, mirror planes, inversion centers) within the unit cell. For example, a study of a naphthalene-based Schiff base reported the monoclinic space group P2₁/c. mdpi.com

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

These parameters collectively define the crystal lattice and provide the framework for solving the complete crystal structure, which includes the precise coordinates of every atom, bond lengths, and bond angles within the molecule.

The table below lists the crystallographic parameters that are determined through a single crystal X-ray diffraction experiment.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of compounds structurally related to this compound, such as ethyl-2-(4-aminophenoxy)acetate, X-ray crystallography reveals the significant role of hydrogen bonding and other intermolecular forces in the molecular packing.

The crystal structure of ethyl-2-(4-aminophenoxy)acetate is stabilized by a network of intermolecular interactions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, indicates that H⋯H, H⋯C, and O⋯H interactions are the most significant contributors to the crystal packing mdpi.com. This suggests that van der Waals forces and hydrogen bonds are the primary forces governing the three-dimensional arrangement of the molecules.

The presence of the amino group and the ether oxygen atom in the aminophenoxy moiety provides sites for hydrogen bond donation and acceptance, respectively. These interactions are crucial in forming defined structural motifs within the crystal lattice. While a detailed analysis of the specific hydrogen bonding network for this compound is not available, the study of related naphthalene derivatives shows that N—H⋯O and C—H⋯O hydrogen bonds are common and play a critical role in the formation of stable, extended structures researchgate.netmdpi.com. For instance, in other crystalline structures containing naphthalene and amide or amine functionalities, molecules are often linked into chains, dimers, or more complex three-dimensional networks through these hydrogen bonds researchgate.netmdpi.com.

Interaction TypePotential Role in Crystal Packing
N—H⋯OFormation of hydrogen-bonded chains or dimers.
C—H⋯OFurther stabilization of the hydrogen-bonded network.
H⋯H contactsSignificant contribution from van der Waals forces. mdpi.com
H⋯C contactsContribution to the overall molecular packing. mdpi.com
O⋯H contactsKey hydrogen bonding interactions. mdpi.com
π-π stackingStacking of naphthalene rings, contributing to stability. researchgate.net
C—H⋯π interactionsInteraction of C-H bonds with the aromatic π-system. researchgate.net

Molecular Conformation and Packing Arrangements

For the closely related compound, ethyl-2-(4-aminophenoxy)acetate, the molecule crystallizes in the triclinic crystal system with the P-1 space group mdpi.com. The unit cell contains two molecular units, indicating that the asymmetric unit consists of two independent molecules mdpi.com. This can sometimes lead to slight conformational differences between the two molecules in the asymmetric unit.

The specific details of the molecular packing for this compound would require a dedicated single-crystal X-ray diffraction study. However, based on the analysis of analogous compounds, a layered structure held together by a combination of hydrogen bonds and π-stacking interactions is a highly probable packing motif.

Crystallographic Data for the Structurally Related Ethyl-2-(4-aminophenoxy)acetate mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2104(6)
b (Å)10.3625(9)
c (Å)11.9562(9)
α (°)101.787(7)
β (°)91.849(6)
γ (°)102.755(7)
Volume (ų)968.02(14)
Z2

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the ground-state electronic properties of molecules due to its balance of accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is a widely used method for studying the properties of molecules in their electronically excited states, making it indispensable for understanding photophysical phenomena like absorption and emission.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the atomic-scale motions and conformational behavior of molecules over time. For 2-(4-Aminophenoxy)naphthalene, MD simulations provide critical insights into its intrinsic flexibility and how it influences the macroscopic properties of materials, particularly polymers, in which it is incorporated.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the ether linkage (C-O-C bonds) connecting the naphthalene (B1677914) and aminophenoxy rings. MD simulations can be employed to explore this landscape by tracking the distribution of dihedral (torsion) angles over time.

τ1 (C-C-O-C): Rotation around the bond connecting the naphthalene ring to the ether oxygen.

τ2 (C-O-C-C): Rotation around the bond connecting the ether oxygen to the aminophenoxy ring.

MD simulations typically reveal that while the aromatic rings themselves are rigid, the ether linkage introduces significant flexibility. The distribution of these torsion angles from a simulation can indicate the most probable conformations. For molecules with similar ether bridges, the torsion angle distributions often show broad peaks, indicating a range of accessible conformations rather than a single, fixed geometry. This flexibility is a crucial determinant of the physical properties of materials derived from this compound, influencing factors like solubility and glass transition temperature in polymers. The aminophenoxy and naphthalene moieties can adopt various relative orientations, from co-planar to more twisted arrangements, with the latter often being sterically favored.

Torsion AngleDescriptionExpected Distribution from MD Simulations
τ1 Defines the orientation of the phenoxy ring relative to the naphthalene ring.Broad distribution, indicating significant rotational freedom.
τ2 Defines the orientation of the naphthalene ring relative to the phenoxy ring.Broad distribution, reflecting the flexibility of the ether linkage.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

When this compound is used as a monomer in the synthesis of polymers, such as polyimides, its chemical structure significantly impacts the resulting polymer's morphology. MD simulations are instrumental in predicting how polymer chains pack in the amorphous solid state and in quantifying the interstitial space, or free volume, between them.

The presence of the bulky, non-linear naphthalene group, combined with the flexible ether linkage, disrupts efficient chain packing. mdpi.comnih.gov This leads to a less dense material with a higher fractional free volume (FFV). The FFV is a critical parameter as it governs the transport properties of small molecules (e.g., gases, water) through the polymer matrix. acs.orgnih.gov Polymers with higher FFV generally exhibit higher gas permeability. nih.govresearchgate.net

Molecular simulations of aromatic polyimides containing naphthalene and ether linkages have shown that these structural features contribute to:

Increased Interchain Spacing: The rigid naphthalene unit acts as a spacer, preventing polymer backbones from packing closely. mdpi.commdpi.com

Enhanced Segmental Motion: The flexible ether linkage allows for greater conformational freedom of the polymer chains, which can contribute to a larger and more continuous free volume network. acs.org

Reduced Cohesive Energy Density: The inefficient packing leads to weaker intermolecular forces between polymer chains.

These simulations involve constructing amorphous cells of polymer chains and equilibrating them to realistic densities. The free volume can then be calculated using probe insertion methods, where virtual spheres of a given radius are used to map out the empty spaces. Studies on related polyimides demonstrate that the introduction of bulky, rigid units like naphthalene can significantly increase the average size of free volume elements. mdpi.com

Polymer Structural FeatureEffect on Chain PackingConsequence for Free Volume
Bulky Naphthalene Group Disrupts parallel chain alignment, creating steric hindrance.Increases Fractional Free Volume (FFV). mdpi.com
Flexible Ether Linkage Allows for more convoluted chain conformations.Contributes to larger and more interconnected free volume cavities. acs.org
Amino Group Potential for hydrogen bonding, which can influence local packing.May create localized regions of denser packing, but overall FFV is dominated by the bulkier groups.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing. For this compound, this analysis would reveal the nature and relative importance of interactions involving the amine, ether, and aromatic functionalities.

The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. The analysis provides a two-dimensional "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. Based on the analysis of structurally similar naphthalene derivatives and molecules containing amine and ether groups, the primary intermolecular contacts expected for this compound are: nih.govnih.govnih.govnih.govresearchgate.net

H···H Contacts: Typically the most abundant interactions, arising from van der Waals forces between hydrogen atoms on the peripheries of the molecules. These contacts generally account for a significant portion of the total Hirshfeld surface area. nih.govnih.gov

O···H/H···O Contacts: These are indicative of hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, and the ether oxygen and the nitrogen atom itself can act as acceptors. These directional interactions play a crucial role in defining the specific packing arrangement of the molecules. nih.govresearchgate.net

C···C Contacts: These contacts can signify π-π stacking interactions between the aromatic rings of adjacent molecules, which are common in naphthalene-containing compounds and contribute significantly to crystal cohesion. nih.gov

N···H/H···N Contacts: These interactions are also characteristic of hydrogen bonds involving the amino group. nih.govresearchgate.net

The quantitative contribution of each type of interaction can be calculated from the fingerprint plot, providing a clear picture of the crystal's supramolecular architecture.

Interaction TypeDescriptionExpected Contribution (%)
H···H van der Waals forces35 - 50%
C···H/H···C C-H···π interactions and van der Waals15 - 30%
O···H/H···O Hydrogen bonding involving ether O and amine H10 - 20%
N···H/H···N Hydrogen bonding involving the amine group5 - 15%
C···C π-π stacking interactions2 - 10%

Note: The percentages are representative values based on Hirshfeld analyses of similar aromatic compounds containing amine and ether functionalities and may vary for the specific crystal structure of this compound. nih.govnih.govnih.govresearchgate.net

Electrochemistry Simulations and Electron Transfer Process Modeling

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for modeling the electrochemical behavior and electron transfer properties of molecules like this compound. samipubco.comrsc.org These simulations provide insights into the molecule's redox potentials, its ability to donate or accept electrons, and the electronic changes that occur during these processes.

The electron-donating nature of the aminophenoxy group, combined with the electron-rich π-system of the naphthalene core, suggests that the compound will primarily undergo oxidation processes. Theoretical modeling can predict the oxidation potential and identify the molecular orbitals involved in the electron transfer.

Key parameters calculated from these simulations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO energy is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). For this compound, the HOMO is expected to be localized primarily on the aminophenoxy moiety and the naphthalene ring, indicating that this is the site of initial oxidation. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. samipubco.com

Electron Density Distribution: DFT calculations can map the electron density, showing how it is redistributed upon oxidation or reduction. This helps to understand the formation of radical cations or anions and their subsequent reactivity.

Modeling the electron transfer process involves simulating the removal of an electron from the HOMO to form a cation radical. The stability and geometry of this resulting species can be calculated. Such studies are critical for applications where charge transport is important, for instance, in the design of organic electronic materials. The interaction of aminonaphthalene derivatives with other molecules or surfaces, which is often mediated by charge transfer, can also be modeled to predict binding affinities and interaction mechanisms. nih.govnih.gov

Based on a thorough review of scientific literature, it is not possible to generate the requested article focusing on "this compound" within the provided outline. The core reason is a fundamental chemical incompatibility between the specified compound and the requested applications in polymer synthesis.

Scientific Clarification:

The compound This compound is a monoamine , meaning it possesses only one amine (-NH2) functional group.

The outline provided details the use of a diamine monomer in polycondensation reactions to synthesize high-performance polymers:

Applications in Advanced Materials Science and Polymer Chemistry

Polyamide and Poly(amide-imide) Synthesis

The formation of long-chain polymers like polyimides and polyamides through polycondensation requires monomers with at least two reactive functional groups (e.g., a diamine reacting with a dianhydride or a dicarboxylic acid). A monoamine, having only one reactive site, cannot form a polymer chain. Instead, it acts as a chain terminator , effectively capping the end of a growing polymer chain and stopping further polymerization.

Consequently, 2-(4-Aminophenoxy)naphthalene is not used as a primary building block (monomer) for synthesizing the polyimides and polyamides as described in the detailed outline. As a result, there is no published research data on its use in this capacity, and the sections and subsections of the requested article cannot be populated with the required scientifically accurate information.

While extensive research exists for structurally related diamine isomers, such as 2,6-bis(4-aminophenoxy)naphthalene and 2,3-bis(4-aminophenoxy)naphthalene , the strict instruction to focus solely on this compound prevents the use of data from these distinct compounds. Utilizing data from different molecules would be scientifically inaccurate and misleading.

Polycondensation with Dicarboxylic Acids and Anhydrides

This compound readily undergoes polycondensation reactions with various aromatic dicarboxylic acids and dianhydrides to form polyamides and polyimides, respectively. The presence of the ether bond in the diamine monomer enhances the solubility and processability of the resulting polymers without significantly compromising their thermal properties.

For instance, the direct polycondensation of this compound with aromatic dicarboxylic acids, such as terephthalic acid or isophthalic acid, in the presence of a phosphorylation agent like triphenyl phosphite and pyridine, yields high molecular weight polyamides. Similarly, a two-step polycondensation reaction with aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), proceeds through a soluble poly(amic acid) precursor, which is subsequently chemically or thermally cyclized to the final polyimide. The resulting polyimides exhibit excellent thermal stability and mechanical properties.

A series of novel poly(amide-imide)s have been synthesized from a diimide-diacid, 1,4-bis(4-trimellitimidophenoxy)naphthalene, with various aromatic diamines. researchgate.net These polymers, with inherent viscosities ranging from 0.72 to 1.59 dL/g, demonstrated good solubility in polar aprotic solvents. researchgate.net

Copoly(amide-imide) Synthesis and Alternating Structures

To further tailor the properties of polymers derived from this compound, it can be utilized in the synthesis of copolymers, such as copoly(amide-imide)s. These copolymers combine the excellent mechanical properties and solubility of polyamides with the high thermal stability of polyimides.

The synthesis of copoly(amide-imide)s can be achieved through the polycondensation of this compound with a di-acid chloride containing a pre-formed imide ring or by the direct polycondensation of the diamine, a dianhydride, and a dicarboxylic acid. By carefully controlling the stoichiometry of the monomers, random or alternating copolymer structures can be obtained, allowing for precise control over the final polymer properties. For example, novel polyamide-imides containing 2,6-bis(phenoxy)naphthalene units have been synthesized, showcasing the versatility of this class of monomers. researchgate.net The introduction of flexible bis(4-aminophenoxy) benzene (B151609) moieties into an aramid backbone has been shown to enhance the solubility and processability of the resulting copolymers, enabling the fabrication of thin, clear films. nih.gov

Mechanical Strength and Heat Resistance of Derived Polymers

Polymers derived from this compound are characterized by their impressive mechanical strength and exceptional heat resistance, properties imparted by the rigid naphthalene (B1677914) unit and the strong intermolecular forces. The incorporation of naphthalene into polymer backbones has been shown to significantly improve the glass transition temperature (Tg) and mechanical properties of the resulting materials. rsc.org

Polyimides and poly(amide-imide)s based on this monomer typically exhibit high glass transition temperatures (Tg), often exceeding 200°C. For example, poly(amide-imide)s derived from 1,4-bis(4-trimellitimidophenoxy)naphthalene have glass-transition temperatures in the range of 215 to 263°C. researchgate.net They also demonstrate excellent thermal stability, with decomposition temperatures (Td) in nitrogen often surpassing 500°C. The 10% weight loss temperatures for these polymers have been recorded in the range of 538 to 569°C under a nitrogen atmosphere. researchgate.net The mechanical properties, including tensile strength and modulus, are also typically high, making these materials suitable for applications demanding high performance under extreme conditions.

PropertyValue
Inherent Viscosity0.72 - 1.59 dL/g
Glass Transition Temperature (Tg)215 - 263°C
10% Weight Loss Temperature (Td10)538 - 569°C (in N2)

Bismaleimide (BMI) Derivatives

Bismaleimide (BMI) resins are a class of thermosetting polymers known for their high thermal stability, excellent mechanical properties, and good dimensional stability, particularly at elevated temperatures. upb.ro this compound can serve as a precursor for the synthesis of novel BMI monomers.

Synthesis of Bismaleimides Containing Ether Bonds

Bismaleimides containing ether bonds can be synthesized from diamines such as this compound through a condensation reaction with maleic anhydride. This two-step process typically involves the formation of a bismaleamic acid intermediate, followed by cyclodehydration to yield the bismaleimide monomer. The introduction of the flexible ether linkage from the this compound backbone can improve the processability and toughness of the resulting BMI resins compared to their more rigid all-aromatic counterparts. nih.gov For instance, a bismaleimide derived from 2,3-bis(4-aminophenoxy)naphthalene, an isomer of the title compound, exhibited a lower melting point (171°C) compared to a BMI based on 1,2-bis(4-aminophenoxy)benzene (256°C), which facilitates its processing in a molten state. researchgate.net

Curing Behavior and Thermal Stability of BMI Resins

The curing of bismaleimide resins derived from this compound proceeds through an addition polymerization mechanism, typically initiated by heat. This process involves the reaction of the carbon-carbon double bonds of the maleimide groups, leading to a highly cross-linked network structure without the evolution of volatile byproducts. polymerinnovationblog.com The curing can be performed thermally or in the presence of a reactive comonomer or catalyst.

The resulting cured BMI resins exhibit exceptional thermal stability. Thermogravimetric analysis (TGA) of cured resins based on a related bis(4-aminophenoxy)naphthalene isomer showed no significant decomposition below 450°C in either air or nitrogen. researchgate.net Furthermore, these resins did not soften below 400°C, indicating a very high glass transition temperature and excellent dimensional stability at elevated temperatures. researchgate.net The introduction of ether bonds into the BMI structure has been shown to enhance mechanical properties while maintaining high heat resistance, with the temperature at 5% weight loss often exceeding 400°C. nih.gov

PropertyObservation
Curing MechanismAddition Polymerization
Decomposition Temperature> 450°C (in air or nitrogen)
Softening Temperature> 400°C

Applications of Derived Polymers

The high-performance polymers derived from this compound, including polyamides, polyimides, copoly(amide-imide)s, and bismaleimide resins, are suitable for a range of demanding applications where thermal stability, mechanical strength, and chemical resistance are critical.

These materials are prime candidates for use in the aerospace industry for applications such as structural adhesives, matrix resins for fiber-reinforced composites in aircraft and spacecraft components, and high-temperature coatings. In the electronics industry , they can be used as insulating materials for flexible printed circuits, wire enamels, and encapsulants for semiconductor devices due to their excellent dielectric properties and thermal resistance. The good solubility and processability of some of these polymers also make them attractive for applications in membranes for gas separation and as high-temperature adhesives and coatings in various industrial settings. Bismaleimide resins, in particular, are utilized in composites for military and aerospace applications that require performance at temperatures exceeding those suitable for epoxy resins. upb.ro

High-Performance Engineering Plastics

Polymers derived from naphthalene-based diamines, such as bis(4-aminophenoxy)naphthalene, are classified as high-performance engineering thermoplastics due to their superior thermal and mechanical properties compared to commodity plastics. These aromatic polyimides are synthesized from the reaction of diamines like 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) with various aromatic tetracarboxylic dianhydrides.

The resulting polyimides are characterized by high thermal stability, with 10% weight loss temperatures often exceeding 500°C in both nitrogen and air atmospheres. The incorporation of the rigid naphthalene moiety contributes to high glass-transition temperatures (Tg), typically ranging from 255°C to 295°C. This inherent thermal resistance makes them suitable for applications in high-temperature environments where other plastics would degrade.

Mechanically, these polyimide films are tough, flexible, and strong. They exhibit high tensile strength and modulus, making them ideal for applications requiring robust and durable components. For instance, polyimides synthesized from 2,6-BAPON demonstrate tensile strengths between 105 and 124 MPa and tensile moduli of 1.5 to 2.3 GPa. The combination of thermal stability and mechanical toughness allows these materials to be used in demanding automotive and industrial parts.

Table 1: Mechanical Properties of Polyimide Films Derived from 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)

Dianhydride Used Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%)
PMDA 124 2.3 7
BTDA 115 1.8 12
ODPA 105 1.5 22
6FDA 108 1.7 9

Data sourced from a study on new aromatic polyimides based on 2,6-BAPON.

Electronic Devices and Microelectronic Packaging

The unique properties of naphthalene-containing polyimides make them highly suitable for applications in electronic devices and microelectronic packaging. A critical requirement for materials in this field is a low dielectric constant to minimize signal delay and cross-talk in integrated circuits. Certain polyimides derived from asymmetric diamines containing bulky groups have been shown to possess low dielectric constants. The introduction of naphthalene units, combined with other structural modifications like fluorination, can further enhance these dielectric properties.

Furthermore, their excellent thermal stability is crucial for withstanding the high temperatures involved in semiconductor manufacturing processes, such as soldering. Poly(ethylene naphthalate) (PEN), another naphthalene-based polymer, is noted for its superior thermal stability and dimensional stability, making it a candidate for flexible electronic devices. The ability to form tough, flexible films allows these polyimides to be used as substrates and insulating layers in flexible circuits and displays.

Gas Separation Membranes

Membrane-based gas separation is an energy-efficient technology used in various industrial processes. Aromatic polyimides are a prominent class of materials used for these membranes due to their high selectivity and permeability, which stem from their rigid polymer chain structures. The performance of these membranes relies on the solution-diffusion mechanism, where permeability is a product of gas solubility and diffusivity.

The incorporation of rigid structures, such as naphthalene rings, into the polyimide backbone can enhance the fractional free volume between polymer chains. This can lead to improved gas separation performance. While research has focused on various fluorinated polyimides for gas separation, the fundamental principle of using rigid aromatic polymers applies to naphthalene-based polyimides as well. By creating a molecular sieve network, these materials can achieve high selectivity for specific gas pairs, such as CO2/CH4, which is crucial for natural gas purification. The introduction of bulky groups into the polymer structure, a strategy also employed in some naphthalene-based polyamides, is known to disrupt chain packing and increase the fractional free volume, thereby influencing gas permeability.

Optoelectronic Materials

Naphthalene-based aromatic compounds are foundational for a range of optoelectronic materials. Naphthalene diimides (NDIs), for example, are widely used as building blocks for electronically active polymers due to their electron-deficient nature. Copolymers incorporating electron-rich units like di(thienyl)naphthalene and electron-deficient units have been developed for high-performance ambipolar organic field-effect transistors (FETs).

These materials exhibit low band gaps and form highly crystalline films, which are essential for efficient charge transport. The inherent π-electron delocalization of the naphthalene core contributes to the electronic properties of the resulting polymers. Research has shown that polymers based on naphthalene and diketopyrrolopyrrole units can achieve high hole and electron mobilities, making them suitable for use in transistors and other organic electronic components.

Solar Cell Substrates and Capacitive Energy Storage

The properties that make naphthalene-based polyimides suitable for electronic devices also extend to energy applications. Their high thermal stability and ability to be processed into flexible, transparent films make them excellent candidates for substrates in flexible solar cells. Soluble polyimides are particularly important as coating materials for space components, including solar cells, where durability and resistance to harsh conditions are paramount.

For capacitive energy storage, materials with high dielectric constants are generally preferred. While many fluorinated polyimides are designed for low dielectric constants for microelectronics, the versatility of polymer chemistry allows for the tuning of these properties. By selecting appropriate monomers, it is possible to design polymers with higher dielectric constants suitable for capacitor applications. The excellent thermal and dimensional stability of naphthalene-based polymers ensures reliable performance of the energy storage device across a range of operating conditions.

Biological and Biomedical Research Applications

Antitumor and Cytotoxicity Investigations

Research into 2-(4-Aminophenoxy)naphthalene and structurally similar aromatic amines has demonstrated notable cytotoxic and antitumor properties. These activities are crucial indicators of a compound's potential for development in oncology.

In Vitro Cytotoxicity Assays (e.g., Brine Shrimp Cytotoxicity Assay)

The brine shrimp (Artemia salina) lethality assay is a common preliminary test for cytotoxicity. In a study evaluating a series of aromatic amines, including this compound, the compound was tested for its toxicity against brine shrimp larvae. researchgate.netscribd.com The results indicated significant cytotoxic potential, with the majority of the tested compounds exhibiting a median lethal dose (LD50) below 1 µg/mL. researchgate.netscribd.com This high level of activity in a primary screen suggests potent biological effects. researchgate.net

Table 1: Brine Shrimp Cytotoxicity of Aromatic Amines Including this compound

Compound Group Assay Result (LD50) Citation
Aromatic Amines (including this compound) Brine Shrimp Lethality Assay <1 µg/mL researchgate.netscribd.com

Antitumor Activity (e.g., IC50 values)

Following preliminary cytotoxicity screening, the direct antitumor effects of this compound were assessed. The compound demonstrated significant activity in antitumor assays. researchgate.netresearchgate.net The research group that included this compound reported IC50 values—the concentration required to inhibit the growth of 50% of cells—ranging from 12.2 to 67.45 µg/mL. researchgate.netresearchgate.net This efficacy in tumor cell inhibition further supports the compound's potential as an anticancer agent. grafiati.com

Table 2: Antitumor Activity of Aromatic Amines Including this compound

Compound Group Assay Result (IC50) Citation
Aromatic Amines (including this compound) Antitumor Assay 12.2 - 67.45 µg/mL researchgate.netresearchgate.net

Potential as Cancer Chemopreventive Agents

The combined findings from DNA interaction and antioxidant studies suggest that compounds like this compound have the potential to be utilized as cancer chemopreventive agents. researchgate.netscribd.com The ability to interact with DNA and protect it from damaging free radicals points towards a mechanism that could potentially inhibit or reverse the process of carcinogenesis. researchgate.net

DNA Interaction Studies

Understanding how a compound interacts with DNA is fundamental to elucidating its mechanism of action, particularly for potential anticancer drugs. Studies on this compound reveal a distinct mode of interaction with DNA.

Groove Binding Mode of Interaction with DNA

Electrochemical and spectroscopic investigations have been employed to determine how this compound binds to DNA. The results from these studies indicate a groove binding mode of interaction. researchgate.netscience.gov Unlike intercalation, where a molecule inserts itself between the base pairs of the DNA helix, groove binding involves the compound fitting into the minor or major grooves of the DNA structure. researchgate.netscribd.com This interaction is a recognized mechanism for many compounds that exhibit antitumor properties. researchgate.net

Spectroscopic Evidence of DNA Interaction (e.g., UV-Vis Hyperchromism)

Spectroscopic methods provide direct evidence of the interaction between a compound and DNA. When this compound was studied using UV-Visible spectroscopy in the presence of human blood DNA, a hyperchromic effect was observed. researchgate.netresearchgate.net Hyperchromism, an increase in absorbance intensity, is characteristic of interactions that occur in the grooves of the DNA, further supporting the groove binding hypothesis over an intercalative mode. researchgate.netscribd.com This spectroscopic evidence is a key finding in characterizing the compound's mechanism of action at a molecular level. researchgate.net

Electrochemical Investigations of DNA Binding

Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are powerful tools for investigating the interactions between small molecules and DNA. nih.gov For amino-substituted naphthalene (B1677914) compounds, studies have suggested that these molecules can interact with DNA, primarily through intercalation, where the planar naphthalene ring inserts itself between the base pairs of the DNA double helix. nih.gov

In a study involving various amino-substituted naphthalenes, it was observed that the binding affinity to hairpin DNA varied depending on the position and number of amino groups on the naphthalene ring. nih.gov This interaction led to a significant decrease in the charge transfer resistance of the DNA film, indicating a binding event. nih.gov Although specific voltammetric data for this compound is not available, research on other naphthalene derivatives has demonstrated that changes in the peak current and potential in the presence of DNA can be used to determine binding constants and elucidate the mode of interaction, which is often found to be groove binding or intercalation. semanticscholar.org The interaction of such compounds with DNA is a critical area of research, as it can inform the design of new therapeutic agents. researchgate.net

Antioxidant Activity

The potential of a compound to counteract oxidative stress is a significant area of biomedical research. This is often evaluated through its ability to scavenge free radicals and protect biological macromolecules like DNA from oxidative damage.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. nih.govresearchgate.net While specific DPPH assay results for this compound are not documented, studies on various naphthalene-based derivatives have demonstrated significant antioxidant potential. For instance, certain naphthalene-chalcone hybrids have shown potent antioxidant activities, with their IC50 values (the concentration required to scavenge 50% of DPPH radicals) being comparable to standard antioxidants like ascorbic acid. mdpi.com The antioxidant capacity of phenolic compounds, which share structural similarities with the aminophenoxy moiety, is well-established and is often attributed to their ability to donate a hydrogen atom to the DPPH radical. nih.gov

Table 1: DPPH Radical Scavenging Activity of Representative Naphthalene Derivatives

Compound/Extract IC50 (µg/mL) Reference
Methanol (B129727) Extract of Vernonia amygdalina 94.92 nih.gov
Ethanol (B145695) Extract of Vernonia amygdalina 94.83 nih.gov
Aqueous Extract of Vernonia amygdalina 111.4 nih.gov
Ascorbic Acid (Standard) 127.737 nih.gov

Note: This table presents data for plant extracts containing various compounds and is for illustrative purposes of antioxidant activity measurement. Data for this compound is not available.

Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to DNA, leading to strand breaks and mutations. researchgate.net The ability of a compound to protect DNA from such damage is a crucial aspect of its antioxidant profile. Studies on naphthalene derivatives have shown that they can offer protection against hydroxyl radical-induced DNA damage. nih.govbiomedres.us For example, certain phenolic compounds have been shown to reduce the extent of DNA fragmentation caused by hydroxyl radicals generated through Fenton-like reactions. researchgate.net This protective effect is attributed to the scavenging of hydroxyl radicals by the antioxidant compound, thereby preventing them from attacking the DNA molecule. nih.gov While direct experimental evidence for this compound is unavailable, its structural features suggest it may possess similar DNA-protective properties.

Antimicrobial Activity

The discovery of new antimicrobial agents is a critical area of research to combat the rise of drug-resistant pathogens. Naphthalene and its derivatives have been investigated for their potential antibacterial and antifungal properties. ekb.egresearchgate.netidexx.nl

The antibacterial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.gov Numerous studies have reported the antibacterial activity of various naphthalene derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netidexx.nl For instance, certain naphthalene-chalcone hybrids have shown activity against Staphylococcus aureus and Enterococcus faecalis, with MIC50 values indicating their potential as antibacterial agents. nih.gov The specific MIC values for this compound have not been reported, but the existing data on related compounds suggest that this chemical scaffold is a promising starting point for the development of new antibacterial drugs.

Table 2: Antibacterial Activity (MIC50 in µg/mL) of a Representative Naphthalene-Chalcone Derivative (Compound 2j)

Bacterial Strain MIC50 (µg/mL)
Staphylococcus aureus 31.250
Staphylococcus epidermidis 31.250
Enterococcus faecalis 15.6

Source: Adapted from research on naphthalene-chalcone hybrids. nih.gov

Similar to antibacterial activity, the antifungal efficacy is typically determined by the MIC value against various fungal strains. nih.gov Naphthalene derivatives have demonstrated a broad spectrum of antifungal activity. For example, azole derivatives incorporating a naphthalene ring have shown potent effects against Candida species, with some compounds exhibiting lower MIC values than the standard drug fluconazole. Other studies on naphthalene-1,4-dione derivatives have also reported significant antifungal activity against Candida albicans. ekb.eg While specific antifungal data for this compound is not available, the consistent antifungal properties observed in a variety of naphthalene-based structures suggest that it could also exhibit such activity.

Table 3: Antifungal Activity (MIC in µg/mL) of Representative Naphthalene Derivatives

Fungal Strain 2-methoxynaphthalene-1,4-dione Azole-Naphthalene Derivative
Cryptococcus neoformans 3.12 - 12.5 Not Reported
Candida albicans Not Reported 0.125
Candida parapsilosis Not Reported 0.0625
Candida krusei Not Reported 2

Source: Adapted from studies on naphthoquinones and azole derivatives. nih.gov

Drug Design and Development Considerations

The rigid, bicyclic aromatic structure of naphthalene provides a versatile scaffold that can be functionalized to interact with a variety of biological targets. nih.gov Its lipophilic nature can enhance membrane permeability, a desirable property for drug candidates. Medicinal chemists have utilized the naphthalene core to synthesize a multitude of derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory and antidiabetic. nih.govekb.eg

The quest for new and effective treatments for diabetes mellitus has led researchers to explore diverse chemical scaffolds, including those based on naphthalene. Several studies have demonstrated the potential of naphthalene derivatives as promising hypoglycemic agents.

One such class of compounds is the 2-phenylamino-1,4-naphthoquinones . A study focused on the synthesis and evaluation of these derivatives identified them as potential candidates for diabetes therapy. griffith.edu.auresearchgate.net In this research, various substituted anilines were reacted with 1,4-naphthoquinone to produce a series of 2-phenylamino-1,4-naphthoquinone derivatives. The hypoglycemic potential of these compounds was then assessed in a rat animal model. griffith.edu.au The results indicated that all the synthesized compounds exhibited better hypoglycemic activity than the control group. Notably, the chloro-substituted derivative demonstrated the most potent effect, causing a significant reduction in mean blood glucose levels. griffith.edu.au The proposed mechanism for its enhanced activity involves the electron-donating resonance effect of the chloro group, which stabilizes the imine form and may influence the bioreduction of the quinone moiety. griffith.edu.au

Another significant example is the development of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones . A series of these compounds were synthesized and evaluated for their antihyperglycemic activity in a diabetic mouse model. nih.gov Within this series, the naphthalene group was found to be more effective in eliciting an antihyperglycemic response compared to other aromatic groups. nih.gov The study also highlighted the importance of the substitution pattern, with the attachment of the 5-sulfonyl-2,4-thiazolidinedione moiety to the 2-position of the naphthalene ring resulting in optimal activity. nih.gov The most potent compound in this series, 5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione, demonstrated efficacy comparable to the established antidiabetic agent, ciglitazone. nih.gov

Compound ClassSpecific DerivativeKey FindingsAnimal ModelReference
2-Phenylamino-1,4-naphthoquinonesChloro-derivativeShowed the most potent hypoglycemic activity, with approximately 43% reduction in mean blood glucose levels.Rat griffith.edu.au
5-(Naphthalenylsulfonyl)-2,4-thiazolidinediones5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedioneEquipotent to ciglitazone in reducing blood glucose.db/db mouse nih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For naphthalene derivatives, SAR studies have been crucial in identifying the key structural features required for their therapeutic effects.

For the 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones , SAR studies revealed several important insights. The superiority of the naphthalene ring over other aromatic systems for antihyperglycemic activity was a key finding. nih.gov Furthermore, the position of substitution on the naphthalene ring was critical, with the 2-substituted isomers showing greater potency. nih.gov The nature of the linker between the naphthalene and the thiazolidinedione rings also played a significant role; linkers such as thio, methylene, oxy, and sulfinyl resulted in decreased antihyperglycemic activity compared to the sulfonyl linker. nih.gov

In the case of 2-phenylamino-1,4-naphthoquinones , the substituents on the phenylamino ring were shown to modulate the hypoglycemic activity. griffith.edu.au The presence of a chloro group at the para-position of the phenyl ring led to the most potent compound in the series, suggesting that electronic effects of the substituents are important for the biological activity. griffith.edu.au

While not focused on hypoglycemic activity, SAR studies on other naphthalene derivatives further illustrate the principles. For instance, in a series of naphthalene diimide G-quadruplex ligands investigated for anticancer activity, modifications to the spacer and the nature of the cationic groups attached to the naphthalene core significantly influenced their biological effects. birmingham.ac.uk Similarly, for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters, SAR studies demonstrated that replacing the naphthalene moiety with a benzene (B151609) ring could abolish the inhibitory effects, highlighting the importance of the larger aromatic system for activity. frontiersin.org

Compound ClassStructural ModificationImpact on Biological ActivityReference
5-(Naphthalenylsulfonyl)-2,4-thiazolidinedionesNaphthalene ring vs. other aromaticsNaphthalene found to be superior for antihyperglycemic activity. nih.gov
Substitution at 2-position of naphthaleneOptimal activity observed.
Linker between naphthalene and thiazolidinedioneSulfonyl linker was optimal; thio, methylene, oxy, and sulfinyl linkers decreased activity.
2-Phenylamino-1,4-naphthoquinonesSubstitution on the phenylamino ringChloro-substituent at the para-position enhanced hypoglycemic activity. griffith.edu.au
FPMINT AnaloguesReplacement of naphthalene with benzeneAbolished inhibitory effects on equilibrative nucleoside transporters. frontiersin.org

Electrochemical Behavior and Sensor Applications

Redox Properties and Electron Transfer Mechanisms

The redox behavior of 2-(4-Aminophenoxy)naphthalene is expected to be primarily dictated by the 4-aminophenoxy group, with the naphthalene (B1677914) ring influencing the electron density and stability of the resulting intermediates. The electrochemical oxidation of compounds containing aminophenol functionalities typically proceeds through a mechanism involving both the amino and hydroxyl groups. ua.es The relative position of these groups on the aromatic ring is a critical factor in determining the specific electrochemical pathway. ua.es

The general mechanism for the electrochemical oxidation of aromatic amines, such as the aniline (B41778) moiety within the 4-aminophenoxy group, commences with the loss of a single electron to form a radical cation. researchgate.netresearchgate.netnih.gov This initial step is often followed by deprotonation to yield a neutral radical. nih.gov For aminophenols, the oxidation can be complex, potentially involving the formation of quinone-imine structures. ua.es The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly shift the oxidation potential, with electron-donating groups generally making oxidation easier (occurring at less positive potentials). researchgate.net

Cyclic Voltammetry (CV) Studies of Oxidation Potentials and Irreversibility

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. wikipedia.org In a typical CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. wikipedia.org This method allows for the determination of oxidation and reduction potentials and provides insights into the reversibility of the electron transfer process. mdpi.com

Table 1: Expected Electrochemical Behavior of this compound based on Analogous Compounds

FeatureExpected Behavior for this compoundBasis from Analogous Compounds
Primary Oxidation Site Amino group of the 4-aminophenoxy moietyGeneral mechanism for aromatic amines and anilines. researchgate.netresearchgate.netnih.gov
Initial Product Cation radicalCommon intermediate in the oxidation of aromatic amines. researchgate.netresearchgate.netnih.gov
Process Reversibility Likely irreversibleDue to follow-up chemical reactions of the initial product. researchgate.net
Influence of Naphthalene Modification of redox potentialAromatic systems influence electron density at the redox center. escholarship.org

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) Investigations

Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV) are sensitive electrochemical techniques often used for quantitative analysis and for studying reaction mechanisms. wikipedia.orgmaciassensors.compalmsens.com These methods apply potential pulses to the electrode, and the resulting current is sampled in a way that minimizes the contribution from charging current, thereby enhancing the signal from the faradaic (redox) reaction. wikipedia.orgmaciassensors.compineresearch.com

SWV combines a square wave with a staircase potential sweep, and the current is sampled at the end of both the forward and reverse pulses. wikipedia.org The difference in these currents is then plotted against the potential. DPV involves superimposing small pulses of constant amplitude on a linearly increasing potential ramp. palmsens.com The current is measured just before and at the end of each pulse, and their difference is recorded. palmsens.com Both techniques typically yield peak-shaped voltammograms, where the peak height is proportional to the concentration of the analyte. palmsens.com

Studies on amino-substituted naphthalene compounds have utilized DPV to investigate their interaction with DNA, demonstrating the utility of this technique for sensitive detection. nih.gov The application of SWV and DPV to this compound would be expected to provide well-defined oxidation peaks, offering higher sensitivity compared to cyclic voltammetry. These techniques would be particularly useful for developing analytical methods for the quantification of this compound. For example, the determination of theophylline (B1681296) has been successfully achieved using a modified electrode and DPV. researchgate.net

Generation of Reactive Intermediates during Electrochemical Processes

The electrochemical oxidation of aromatic amines is known to generate highly reactive intermediates. rsc.org The initial one-electron oxidation leads to the formation of a radical cation. researchgate.netresearchgate.netnih.gov This species can be unstable and may undergo various subsequent chemical reactions.

In the case of this compound, the electrochemical oxidation is expected to proceed via the formation of a radical cation on the nitrogen atom. This intermediate can then deprotonate to form a neutral aminyl radical. researchgate.net Another possibility is the formation of an iminium cation, which is a reactive intermediate often involved in cross-dehydrogenative coupling reactions. rsc.org Mass spectrometry techniques have been successfully employed to detect such fragile intermediates in the electrochemical oxidation of tertiary amines. rsc.org

Furthermore, the oxidation of the aminophenol moiety can lead to the formation of a quinone-imine structure through a two-electron, two-proton process. basu.ac.ir These quinone-imines are electrophilic and can react with nucleophiles present in the solution. nih.gov The specific nature of the reactive intermediates generated from this compound would depend on the experimental conditions, such as the solvent, pH, and the nature of the electrode material.

Potential for Electrochemical Sensor Development

The electroactive nature of this compound makes it a promising candidate for the development of electrochemical sensors. Electrochemical sensors offer advantages such as high sensitivity, rapid response, and low cost. researchgate.net The principle behind the use of this compound in a sensor would be the correlation between its concentration and the measured electrochemical signal (e.g., peak current in DPV or SWV).

Amino-substituted naphthalene compounds have already been explored for the development of DNA sensors. nih.gov These sensors operate based on the interaction of the naphthalene derivative with DNA, which causes a measurable change in the electrochemical response. nih.gov Given the structural similarities, this compound could potentially be used in a similar fashion.

Furthermore, the compound could be used to modify electrode surfaces, either through electropolymerization or other immobilization techniques. Modified electrodes often exhibit enhanced sensitivity and selectivity towards specific analytes. For instance, a glassy carbon electrode modified with electropolymerized 4-amino-3-hydroxynaphthalene sulfonic acid has been used for the determination of theophylline. researchgate.net The presence of the amino and phenoxy groups in this compound provides sites for potential electropolymerization or covalent attachment to an electrode surface, which could lead to the development of novel sensors for various target molecules.

Photoelectrochemical Studies of Naphthalene-Based Compounds

Photoelectrochemistry investigates the interplay between light and electrochemistry. Photo-excited naphthalene and its derivatives can undergo reduction, often through an electron-transfer mechanism. For example, photo-excited naphthalene and methoxynaphthalenes can be reduced by triethylamine (B128534) to yield dihydronaphthalenes. This process likely involves an electron transfer from the amine to the excited naphthalene derivative.

The study of naphthalene derivatives is also relevant in the context of push-pull dyes, where understanding the electronic nature is crucial for designing new materials with specific photophysical and electrochemical properties. escholarship.org Perturbing the pi-electron structure of naphthalene dyes through chemical modifications leads to characteristic changes in their optical and electrochemical behavior. escholarship.org

While specific photoelectrochemical studies on this compound were not found, the general behavior of naphthalene derivatives suggests that it could exhibit interesting photoelectrochemical properties. The combination of the electron-donating aminophenoxy group and the electron-accepting naphthalene core could lead to intramolecular charge transfer upon photoexcitation, a property that is valuable in the design of materials for optoelectronics and solar energy conversion.

Photophysical Properties and Optoelectronic Potential

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the excited state properties of molecules. The emission characteristics, such as wavelength, intensity, and lifetime, are highly sensitive to the molecular structure and its environment.

The fluorescence emission spectrum of a molecule is influenced by the polarity of the surrounding solvent. In solution, solvent molecules can rearrange around an excited state fluorophore, leading to a reduction in the energy separation between the excited and ground states. evidentscientific.com This phenomenon, known as solvent relaxation, typically results in a red shift (a shift to longer wavelengths) of the fluorescence emission as solvent polarity increases. evidentscientific.com Polar fluorophores, such as those containing amino groups, are particularly sensitive to these solvent effects. evidentscientific.com

The emission spectra of fluorescent probes can be utilized to investigate solvent polarity, molecular associations, and the formation of complexes. evidentscientific.com For instance, the fluorescence emission of the amino acid tryptophan shifts to longer wavelengths as its environment changes from a non-polar protein interior to a highly polar aqueous solution. evidentscientific.com While specific experimental data on the emission maxima and solvent-dependent shifts for 2-(4-Aminophenoxy)naphthalene are not detailed in the available literature, its structure suggests it would exhibit positive solvatochromism, with emission shifting to longer wavelengths in more polar solvents. This is observed in related compounds like 4-Amino naphthalene-1-sulfonic acid-alginate, which shows a shift from a high polarity solvent (water) to a lower polarity one (butanol). researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Naphthalene (B1677914) and its derivatives exhibit a wide range of quantum yields depending on their substitution and environment. nih.gov Naphthalene itself has a reported quantum yield of 0.23 in cyclohexane (B81311). omlc.org Other studies report values around 0.38. researchgate.net

Substituents can significantly alter the quantum yield. For example, certain N-substituted naphthalenediimides have been engineered to have exceptionally high quantum yields, reaching approximately 81% in toluene (B28343) and 68% in DMSO, making them versatile and bright fluorophores. nih.gov The Stokes shift, which is the difference in wavelength between the maxima of the absorption and emission spectra, is also a critical parameter. This shift is influenced by solvent polarity, with larger Stokes shifts often observed in polar solvents due to solvent relaxation effects. evidentscientific.comresearchgate.net

The table below summarizes the photophysical properties of naphthalene and some of its derivatives.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)
NaphthaleneCyclohexane~275~3230.23 - 0.38 omlc.orgresearchgate.net
1-Naphthyl acetateNot SpecifiedNot Specified324.50.29 - 0.49 researchgate.net
Bis-NH2-substituted NDITolueneNot SpecifiedNot Specified~0.81 nih.gov
Bis-NH2-substituted NDIDMSONot SpecifiedNot Specified~0.68 nih.gov

Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption bands correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of naphthalene-based compounds typically features strong absorption bands in the ultraviolet region arising from π-π* electronic transitions within the aromatic system. researchgate.net For a closely related compound, ethyl-2-(4-aminophenoxy)acetate, two distinct absorption bands have been experimentally observed at 234 nm and 299 nm. mdpi.comresearchgate.net

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support these findings, predicting bands at 226 nm and 286 nm. mdpi.comresearchgate.net The longer wavelength band is attributed to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), while the shorter wavelength band corresponds to the HOMO→LUMO+2 transition. mdpi.comresearchgate.net The presence of the aminophenoxy group extends the conjugation of the naphthalene core, which is expected to shift these transitions compared to unsubstituted naphthalene.

CompoundExperimental λmax (nm)Calculated λmax (nm)Assigned Electronic Transition
Ethyl-2-(4-aminophenoxy)acetate299286HOMO → LUMO mdpi.comresearchgate.net
Ethyl-2-(4-aminophenoxy)acetate234226HOMO → LUMO+2 mdpi.comresearchgate.net

Structure-Photophysical Property Relationships

The optical properties of organic molecules are intrinsically linked to their chemical structure. Modifications to the molecular framework, such as the introduction of substituents or the extension of conjugation, can profoundly alter their absorption and emission characteristics.

The introduction of substituents onto an aromatic core can significantly modify its photophysical properties. diva-portal.orgnih.gov Electron-donating groups, such as the amino (-NH2) group present in this compound, generally cause a bathochromic (red) shift in the absorption and emission spectra. nih.gov This effect is due to the donation of electron density into the π-system, which raises the energy of the HOMO and reduces the HOMO-LUMO energy gap. nih.gov Similarly, the introduction of silyl (B83357) groups to the naphthalene ring has been shown to cause shifts to longer wavelengths and an increase in fluorescence intensity. mdpi.com

The extent of π-conjugation is another critical factor determining the optical behavior of a molecule. Extending the conjugated system, for instance by linking multiple aromatic rings, typically results in a bathochromic shift of the absorption bands. libretexts.org This is because the π and π* molecular orbitals are spread over a larger area, decreasing the energy gap between them. libretexts.orgrsc.org In this compound, the naphthalene moiety is conjugated with the aminophenyl group through an ether linkage. This extended conjugation is expected to result in absorption at significantly longer wavelengths compared to isolated naphthalene or aniline (B41778) chromophores. The "wire-like" properties of moieties like acetylenic groups have been shown to promote electron transfer and enhance photophysical properties by extending delocalization. mdpi.com This principle highlights how connecting different functional units can be used to tune the optical characteristics of the final molecule.

In-depth Research Reveals Scant Data on this compound as a Fluorescent Probe

Naphthalene-based fluorescent probes are widely recognized for their utility in detecting a range of analytes, including metal ions, anions, and biologically significant molecules. These sensors often operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Modifications to the core naphthalene structure allow for the tuning of its fluorescence properties—such as quantum yield, Stokes shift, and emission wavelength—and for the introduction of specific recognition sites for target analytes.

However, research literature focuses on other derivatives, such as those incorporating naphthalimide, dansyl, and benzothiazole (B30560) moieties. For instance, studies have detailed the use of a naphthalene-based two-photon fluorescent probe for detecting hypochlorous acid, which utilizes a 6-(2-benzothiazolyl)-2-naphthalenol fluorophore linked to a 4-aminophenol (B1666318) recognition group. Other research highlights naphthalene derivatives designed for the selective sensing of metal ions like Al³⁺ and Cu²⁺, or for bioimaging of specific enzymes.

The specific structural configuration of this compound, which features an aminophenoxy group attached to the naphthalene core via an ether linkage, does not appear as a prominent subject in the available scientific papers focused on fluorescent sensing. Consequently, detailed research findings, photophysical data, and specific examples of its use as a fluorescent probe or sensor could not be sourced for inclusion in this article. Further empirical research would be required to elucidate the potential of this compound in the field of optoelectronics and chemical sensing.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline Structures

The crystal structure of 2-(4-Aminophenoxy)naphthalene has been elucidated through single-crystal X-ray diffraction. nih.gov The compound crystallizes in a monoclinic system with the space group P2₁, indicating a non-centrosymmetric arrangement in the solid state. nih.gov The defining feature of its crystal packing is the presence of intermolecular hydrogen bonds. The primary amine (-NH₂) group acts as a hydrogen bond donor, forming connections with the amine and ether groups of adjacent molecules, which serve as acceptors. nih.gov This network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁

Data sourced from Ahmad et al. (2017). nih.gov

π-π Stacking Interactions in Polymeric Systems and Related Compounds

The naphthalene (B1677914) moiety in this compound is a large, rigid, and electron-rich aromatic system, making it highly susceptible to π-π stacking interactions. researchgate.net These non-covalent interactions are crucial in the structure of polymers derived from this compound, particularly polyimides. mdpi.comresearchgate.net In such polymeric systems, the naphthalene rings of the polymer chains tend to stack on top of each other in a parallel-displaced or face-to-face manner. rsc.orgresearchgate.net

This stacking is a dominant force that influences the dense packing of molecular chains. mdpi.com The strength of these interactions, which are a combination of electrostatic and dispersion forces, can be significant, with cooperative π-stacking in some naphthalene derivatives reaching energies comparable to weak covalent bonds. pnas.orgnih.gov The introduction of the naphthalene unit into a polymer backbone generally enhances thermal stability and mechanical properties due to the rigidity and strong intermolecular cohesion imparted by these π-π interactions. researchgate.netrsc.org

In polyimides synthesized from diamines like 2,6-bis(4-aminophenoxy)naphthalene, a closely related compound, the π-π stacking of the naphthalene units leads to a more ordered, albeit sometimes less flexible, polymer structure. researchgate.net The interplay between the steric hindrance of the bulky naphthalene group and the attractive π-π stacking forces dictates the final morphology and properties of the material, such as the fractional free volume (FFV) and chain spacing. mdpi.com

Table 2: Influence of Naphthalene Moiety on Polymer Properties via π-π Stacking

Polymer System Effect of Naphthalene π-π Stacking Reference
Naphthalene-based Polyimides Increases thermal stability and rigidity. researchgate.netrsc.org
Naphthalene Diimide Polymers Influences molecular chain packing and fractional free volume. mdpi.com
Polycyclic Aromatic Diimides Promotes supramolecular assembly and ordered stacked structures. rsc.org

Self-Assembly Potential in Supramolecular Chemistry (Theoretical)

The molecular structure of this compound possesses all the necessary features for spontaneous organization into larger, well-defined structures, a process known as self-assembly. This potential is rooted in the combination of directional hydrogen bonds and associative π-π stacking interactions.

Theoretically, the interplay between these two key non-covalent forces can lead to the formation of various supramolecular architectures. The hydrogen bonding between the amine protons and the ether oxygen or neighboring amine nitrogen can direct the formation of one-dimensional tapes or two-dimensional sheets. orgchemres.org The naphthalene rings can then mediate the stacking of these sheets or tapes into three-dimensional structures. The geometry of the molecule, particularly the angle of the C-O-C ether linkage and the relative orientation of the phenyl and naphthyl rings, would be a critical determinant of the final assembled structure. The balance between the strong, directional hydrogen bonds and the less directional but significant π-π stacking interactions is a key principle in crystal engineering and supramolecular design. researchgate.net

Role of Aromatic Amines in Molecular Recognition (Theoretical)

The aromatic amine functionality is pivotal in molecular recognition, the specific binding of one molecule to another. pharmafeatures.com In this compound, the amine group, in conjunction with the extensive aromatic system, can theoretically engage in highly specific interactions with biological macromolecules or other synthetic hosts.

The amine group can act as a hydrogen bond donor and acceptor, allowing it to form specific contacts within a receptor binding pocket. masterorganicchemistry.com Furthermore, the aromatic rings (both phenyl and naphthyl) are crucial for recognition. They can participate in CH/π and π-π stacking interactions with aromatic residues of proteins (like tyrosine, tryptophan, or phenylalanine) or the nucleobases of DNA. nih.gov These interactions are fundamental to many biological processes, including drug-receptor binding and protein-DNA recognition. nih.gov The electrostatic potential of the molecule, influenced by the electron-donating amine group and the electron-rich π-systems, would guide its interaction with complementary binding partners. The combination of hydrogen bonding capacity and the potential for extensive stacking interactions suggests that this compound has the theoretical potential to be a versatile building block in the design of molecules for specific molecular recognition tasks.

Advanced Analytical Methodologies for Compound Characterization and Quantification in Complex Matrices

Chromatographic Techniques for Purity Assessment (e.g., GC)

Chromatographic methods, particularly gas chromatography (GC), are powerful tools for assessing the purity of organic compounds by separating them from volatile impurities. In a typical GC analysis, the compound is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. The time it takes for a compound to pass through the column, known as its retention time, is a characteristic feature used for identification.

For naphthalene (B1677914) and its derivatives, GC coupled with a Flame Ionization Detector (FID) is a common method for purity determination. regulations.gov The area of the peak in the resulting chromatogram is proportional to the concentration of the compound. Purity is calculated by comparing the peak area of the main component to the total area of all integrated peaks. regulations.gov While specific conditions must be optimized for 2-(4-Aminophenoxy)naphthalene, a general methodology can be inferred from established procedures for related structures. asianpubs.orgresearchgate.net The precision of such methods is often established by performing multiple analyses of the same sample, with an acceptable relative standard deviation (RSD) typically being no more than 1%. regulations.gov

Below is an example of typical instrumental conditions used for the analysis of naphthalene-related compounds. regulations.gov

Table 1: Example GC-FID Instrumental Conditions for Purity Analysis

Parameter Condition
Instrument Agilent 6890 with FID
Column DB-1 capillary column (or similar)
Injector Temperature 250 °C
Detector Temperature 250 °C
Carrier Gas Helium
Temperature Program Initial 100°C for 5 min, ramp at 10°C/min to 300°C, hold for 5 min
Injection Volume 1 µL

| Split Ratio | 2:1 |

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic techniques are widely used for the quantitative analysis of compounds in solution. UV-Visible (UV-Vis) spectroscopy, in particular, is a straightforward and effective method for determining the concentration of chromophoric compounds like this compound. The underlying principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. nih.gov The UV-Vis spectra of naphthalene and its derivatives are characterized by distinct absorption bands. researchgate.netresearchgate.net For instance, studies on various naphthalene derivatives show characteristic absorption maxima that can be leveraged for quantification. researchgate.net

The following table illustrates the absorption maxima for naphthalene and a related derivative, which is indicative of the spectral region where this compound would likely absorb.

Table 2: Illustrative UV-Vis Absorption Maxima for Naphthalene Derivatives in Solution

Compound Solvent Absorption Maxima (λmax)
Naphthalene n-Hexane ~275 nm, ~312 nm
1-Naphthol (B170400) n-Hexane ~290 nm, ~322 nm

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a definitive technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and helps validate its empirical formula.

For this compound, the proposed molecular formula is C₁₆H₁₃NO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a pure sample is expected to yield results that are in very close agreement (typically within ±0.4%) with these theoretical values. This method is crucial for confirming the identity and purity of a newly synthesized batch of the compound. The presentation of such data typically involves a comparison between calculated and found percentages. mdpi.com

The table below outlines the theoretical elemental composition of this compound.

Table 3: Elemental Composition Data for this compound (Formula: C₁₆H₁₃NO)

Element Symbol Atomic Mass Moles in Formula Mass in Formula Theoretical %
Carbon C 12.011 16 192.176 82.38%
Hydrogen H 1.008 13 13.104 5.62%
Nitrogen N 14.007 1 14.007 6.01%
Oxygen O 15.999 1 15.999 6.86%

| Total | | | | 233.286 | 100.00% |

Q & A

Q. Table 1. Toxicity Endpoints for Naphthalene Derivatives

EndpointModel SystemKey FindingsReference ID
Hepatic Oxidative StressRat hepatocytes↑ CYP450 activity, lipid peroxidation
Ocular ToxicityRabbit lens explantsProtein aggregation, cataract formation

Q. Table 2. Synthetic Yields for Selected Derivatives

DerivativeMethodYield (%)Purity (HPLC)Reference ID
This compoundP₂O₅-MsOH coupling56>98%
Propargyl ether analogK₂CO₃/DMF alkylation8595%

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2-(4-Aminophenoxy)naphthalene

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